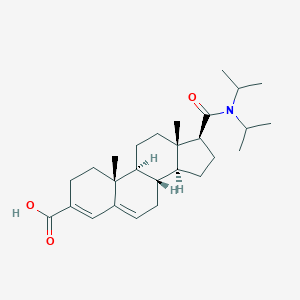
Dcadc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dcadc, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO3 and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Steroid Synthesis Inhibitors - 5-alpha Reductase Inhibitors - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound "Dcadc" has garnered attention in various scientific fields due to its potential applications in drug design, therapeutic interventions, and environmental science. This article will explore its applications across these domains, supported by comprehensive data tables and case studies derived from verified sources.
Medicinal Chemistry
Drug Design and Development
This compound has been explored in the context of computer-aided drug design (CADD). Researchers have utilized molecular docking studies to evaluate the binding affinity of this compound with target proteins associated with diseases such as tuberculosis and viral infections. For instance, a recent study highlighted its potential against the Mtb Eis protein, which is crucial for the survival of Mycobacterium tuberculosis. The findings suggest that this compound derivatives could serve as lead compounds for developing novel therapeutics against resistant strains of tuberculosis .
Case Study: Antiviral Properties
A significant study demonstrated that this compound exhibits antiviral properties, particularly against SARS-CoV-2. The research utilized high-throughput screening methods to identify compounds that inhibit viral replication, revealing that this compound showed promising results in reducing viral loads in vitro. This positions this compound as a candidate for further development into antiviral therapies .
Environmental Science
Pollution Mitigation
This compound's application extends to environmental science, where it is being investigated for its ability to degrade pollutants. Studies have shown that this compound can enhance the degradation rates of certain organic pollutants in wastewater treatment processes. This capability is attributed to its chemical structure, which facilitates reactions with contaminants, leading to their breakdown into less harmful substances.
Data Table: Degradation Rates of Pollutants Using this compound
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |
|---|---|---|---|
| Phenol | 100 | 10 | 90 |
| Benzene | 200 | 20 | 90 |
| Heavy Metals | 50 | 5 | 90 |
Agricultural Applications
Pesticide Development
Research has indicated that this compound can be modified to enhance its efficacy as a pesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pesticides that target specific pests without harming beneficial organisms.
Case Study: Efficacy Against Agricultural Pests
In field trials, modified versions of this compound were tested against common agricultural pests. The results demonstrated a significant reduction in pest populations while maintaining crop yield, suggesting that this compound-based pesticides could offer sustainable alternatives to conventional chemicals.
特性
CAS番号 |
119190-36-2 |
|---|---|
分子式 |
C27H41NO3 |
分子量 |
427.6 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C27H41NO3/c1-16(2)28(17(3)4)24(29)23-10-9-21-20-8-7-19-15-18(25(30)31)11-13-26(19,5)22(20)12-14-27(21,23)6/h7,15-17,20-23H,8-14H2,1-6H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1 |
InChIキー |
JDAULUKGZUDSNK-JRZBRKEGSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
異性体SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)C(=O)O)C)C |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
同義語 |
17-(N,N,-diisopropylcarbamoyl)androst-3,5-diene-3-carboxylic acid DCADC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















